![molecular formula C10H14N2O B030954 1-(2-Hydroxyphenyl)piperazine CAS No. 1011-17-2](/img/structure/B30954.png)
1-(2-Hydroxyphenyl)piperazine
Overview
Description
1-(2-Hydroxyphenyl)piperazine is a chemical compound with the molecular formula C10H14N2O . It is used in the preparation of substituted imidazoles and oxazoles for the treatment of cancers and other medical conditions .
Synthesis Analysis
The synthesis of piperazine derivatives, including 1-(2-Hydroxyphenyl)piperazine, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(2-Hydroxyphenyl)piperazine consists of a six-membered piperazine ring attached to a phenol group . The compound has a molecular weight of 178.23 g/mol .Chemical Reactions Analysis
1-(2-Hydroxyphenyl)piperazine can participate in various chemical reactions. For instance, it can be used in the preparation of substituted imidazoles and oxazoles . More research is needed to fully understand the range of chemical reactions this compound can undergo.Physical And Chemical Properties Analysis
1-(2-Hydroxyphenyl)piperazine is a brown-pink to brown powder . It has a molecular weight of 178.23 g/mol . The compound has a melting point of 125-129 °C .Scientific Research Applications
Intestinal Permeation Enhancement
1-(2-Hydroxyphenyl)piperazine: derivatives have been studied for their potential to enhance intestinal permeation . This application is crucial for improving the oral bioavailability of macromolecular therapeutics, which often struggle to be absorbed into the bloodstream due to the intestinal epithelium barrier. The compound’s ability to facilitate the transport of therapeutic agents across this barrier without significant cytotoxicity makes it a promising candidate for oral drug delivery systems.
Synthesis of Piperazine Derivatives
The compound serves as a key intermediate in the synthesis of various piperazine derivatives . These derivatives are integral to a wide range of biological and pharmaceutical activities. The versatility of 1-(2-Hydroxyphenyl)piperazine in synthetic chemistry allows for the development of new compounds with potential therapeutic applications.
Pharmaceutical Compound Preparation
2-(piperazin-1-yl)phenol: is used in the preparation of pharmaceutical compounds . Its structure is beneficial in the synthesis of complex molecules that can serve as active pharmaceutical ingredients (APIs). The hydroxyalkyl substitution on the piperazine ring is particularly useful for creating compounds with desired pharmacological properties.
Enhancement of Pharmacokinetic Profiles
The presence of piperazine and phenol moieties in the compound is known to improve the pharmacokinetic profiles of drug candidates . These improvements include better interactions with biological receptors and increased water solubility and bioavailability, which are essential for effective drug design.
Antibacterial and Antifungal Applications
Derivatives of 1-(2-Hydroxyphenyl)piperazine have been evaluated for their antibacterial and antifungal properties . The compound’s structure allows for the synthesis of agents that can inhibit the growth of various pathogenic microorganisms, making it valuable in the development of new antimicrobial therapies.
Cancer Research
The compound has been utilized in cancer research, particularly in the design and synthesis of molecules with cytotoxic properties against cancer cell lines . By modifying the 1-(2-Hydroxyphenyl)piperazine structure, researchers can create new compounds that may lead to effective treatments for different types of cancer.
Mechanism of Action
Target of Action
1-(2-Hydroxyphenyl)piperazine, also known as 2-(piperazin-1-yl)phenol, is primarily used as an intestinal permeation enhancer . It enhances transepithelial transport, which is the movement of substances across the epithelium, a layer of cells that lines the surfaces of our body .
Mode of Action
It is known to enhance transepithelial transport with minimal cytotoxicity compared to similarly effective molecules . This suggests that it interacts with its targets in a way that promotes the transport of substances across the epithelial barrier without causing significant cell damage .
Pharmacokinetics
It is known that the presence of nitrogen atoms in piperazine derivatives can improve the pharmacological and pharmacokinetic profiles of drug candidates, serving as hydrogen bond donors/acceptors, tuning the interactions with receptors, and increasing water solubility and bioavailability .
Result of Action
The primary result of 1-(2-Hydroxyphenyl)piperazine’s action is the enhanced transport of substances across the intestinal epithelium . This can be particularly beneficial in the delivery of oral drugs, especially macromolecular therapeutics, which often face challenges in absorption across the intestinal epithelium .
Safety and Hazards
properties
IUPAC Name |
2-piperazin-1-ylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h1-4,11,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORNTHBBLYBAJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143733 | |
Record name | o-(1-Piperazinyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90143733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyphenyl)piperazine | |
CAS RN |
1011-17-2 | |
Record name | 2-(1-Piperazinyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1011-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-(1-Piperazinyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-(1-Piperazinyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90143733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-(1-piperazinyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.529 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-(1-Piperazinyl)phenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3A5WD54AW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What is the potential application of 2-(piperazin-1-yl)phenol in medical imaging?
A1: Research suggests that derivatives of 2-(piperazin-1-yl)phenol, when complexed with radioactive isotopes like Technetium-99m, could be used as imaging agents for brain receptors. Specifically, a study explored the synthesis and evaluation of [99mTc(CO)3-OH-PP-CS2], a complex incorporating 2-(piperazin-1-yl)phenol. This complex showed moderate brain uptake in rats, indicating potential for further development as a 5-HT1A receptor imaging agent. [, ]
Q2: How does 2-(piperazin-1-yl)phenol interact with dopamine receptors?
A3: A study investigating 5-methoxy-1-methyl-2-[4-(2-hydroxyphenyl)piperazin-1-yl]methyl-1H-indole (KAD22), a compound incorporating the 2-(piperazin-1-yl)phenol structure, found that it did not exhibit affinity for dopamine D2 receptors. This suggests that the presence of 2-(piperazin-1-yl)phenol alone may not be sufficient to confer binding affinity to this receptor. []
Q3: What analytical techniques were used to characterize 2-(piperazin-1-yl)phenol derivatives and their complexes?
A4: High-performance liquid chromatography (HPLC) was employed to assess the radiochemical purity and stability of the 2-(piperazin-1-yl)phenol-containing complex [99mTc(CO)3-OH-PP-CS2]. [, ] Additionally, the lipophilicity of the complex was determined using the n-octanol/water partition coefficient (Log P). [, ] These techniques provide valuable information about the physicochemical properties and behavior of the compound and its derivatives.
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